N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide
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Overview
Description
N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-Methyl(phenylsulfonyl)aniline, which is then reacted with acetic anhydride to form an acetylated intermediate. This intermediate undergoes further reactions, including hydrazone formation and subsequent coupling with 3-aminophenylacetic acid under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule, often using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}acetamide
- N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}propionamide
- N-{3-[1-((E)-2-{2-[2-Methyl(phenylsulfonyl)anilino]acetyl}hydrazono)ethyl]phenyl}butyramide
Uniqueness
This compound stands out due to its specific structural features, such as the presence of both sulfonyl and hydrazono groups
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-2-methylanilino]acetamide |
InChI |
InChI=1S/C25H26N4O4S/c1-18-10-7-8-15-24(18)29(34(32,33)23-13-5-4-6-14-23)17-25(31)28-27-19(2)21-11-9-12-22(16-21)26-20(3)30/h4-16H,17H2,1-3H3,(H,26,30)(H,28,31)/b27-19+ |
InChI Key |
KVUMRPXYVJRDFL-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N(CC(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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